molecular formula C14H16BrN3O3 B3102384 tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate CAS No. 1417551-48-4

tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate

Cat. No.: B3102384
CAS No.: 1417551-48-4
M. Wt: 354.2 g/mol
InChI Key: XYQJWBIMGMDUHI-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate (CAS 1417551-48-4) is a high-purity chemical building block designed for advanced pharmaceutical research and development. This compound features a 1,5-naphthyridine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in compounds targeting a range of diseases . The molecular structure incorporates a bromo substituent at the 4-position and a methoxy group at the 6-position, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, facilitating rapid exploration of structure-activity relationships (SAR) . The tert-butyloxycarbonyl (Boc) carbamate protecting group enhances the molecule's utility in synthetic organic chemistry by providing stability and allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate. This makes the reagent a valuable precursor in the hit-to-lead optimization process for constructing complex molecules, such as heteroaryl heterocyclyl compounds investigated for the treatment of autoimmune diseases . As a key synthetic intermediate, it accelerates the discovery of novel therapeutic agents by enabling efficient parallel synthesis and library production. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)17-9-7-16-8-5-6-10(20-4)18-12(8)11(9)15/h5-7H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQJWBIMGMDUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=CC(=NC2=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,5-naphthyridine core: This can be achieved through a condensation reaction involving 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization.

    Introduction of the bromo and methoxy groups: The 1,5-naphthyridine core can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the substituted 1,5-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate. Reduction reactions can also be performed on the naphthyridine ring to modify its electronic properties.

    Cross-coupling reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Properties

One of the most significant applications of tert-butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate is its antibacterial activity. Research has shown that compounds containing naphthyridine moieties exhibit potent antibacterial effects against various strains of bacteria.

  • Mechanism of Action : The compound acts by inhibiting bacterial DNA replication through interference with type II topoisomerases, which are essential for bacterial cell division .
  • Efficacy : In vitro studies have demonstrated that this compound exhibits strong bactericidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the naphthyridine core can significantly affect its potency and selectivity against bacterial targets. For instance:

  • Bromination : The introduction of bromine at the 4-position enhances antibacterial activity compared to non-brominated analogs .
  • Methoxy Group : The presence of the methoxy group at the 6-position contributes to improved solubility and bioavailability .

Case Studies

Several studies have explored the efficacy of naphthyridine derivatives in clinical settings:

  • In Vivo Models : In animal models, compounds similar to this compound have shown promising results in treating infections caused by Staphylococcus aureus, demonstrating significant reductions in bacterial load .
  • Comparative Studies : In comparative studies against established antibiotics like ciprofloxacin, naphthyridine derivatives have exhibited superior activity against certain resistant strains, highlighting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs, identified via similarity analysis (), are pyridine-based carbamates. Key comparisons include:

Compound (CAS No.) Core Structure Substituents Similarity Score Key Features
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate 1,5-Naphthyridine 4-Bromo, 6-methoxy, 3-carbamate Reference Bicyclic system; bromo for cross-coupling; methoxy for electron donation
tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) Pyridine 6-Bromo, 3-carbamate 0.73 Monocyclic; bromo at position 6; lower steric hindrance
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (162709-20-8) Pyridine 4-Iodo, 2-methoxy, 3-carbamate 0.82 Iodo substituent (better leaving group); methoxy at position 2
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (323578-38-7) Pyridine 6-Hydroxymethyl, 3-carbamate 0.82 Hydroxymethyl for further derivatization; polar functional group
tert-Butyl pyridin-3-ylcarbamate (56700-70-0) Pyridine Unsubstituted, 3-carbamate 0.81 Simplest analog; lacks halogen or methoxy, limiting reactivity

Key Observations :

  • Substituent Position : Bromo at position 4 (naphthyridine) vs. 6 (pyridine) alters electronic effects. For example, in cross-coupling reactions, the position affects regioselectivity and steric accessibility.
  • Functional Groups : Methoxy at position 6 (electron-donating) vs. hydroxymethyl (polar, reactive) in CAS 323578-38-7 highlights divergent synthetic utility .

Biological Activity

tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate is a compound belonging to the class of naphthyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17BrN2O3
  • Molecular Weight : 353.21 g/mol
  • CAS Number : 872714-59-5

Pharmacological Activity

Naphthyridine derivatives, including this compound, have been investigated for various biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against a range of pathogens. For instance, studies indicate that certain naphthyridine derivatives exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria .
  • Anti-cancer Properties : Research has highlighted the potential of naphthyridine derivatives as anti-cancer agents. Specific studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
  • Enzyme Inhibition : Some naphthyridine derivatives act as inhibitors of specific enzymes involved in cancer progression and other diseases. For example, they have been explored as inhibitors of protein kinases and other targets relevant to cancer therapy .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of naphthyridine derivatives, including this compound. The compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated that the compound exhibited an IC50 value in the low micromolar range, demonstrating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a group of naphthyridine compounds was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound displayed promising results with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases that are crucial for tumor growth and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial properties are potentially linked to interference with bacterial cell wall integrity.

Comparative Analysis

The following table summarizes the biological activities reported for various naphthyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateSignificantYes
Other Naphthyridine Derivative AStrongModerateNo
Other Naphthyridine Derivative BWeakSignificantYes

Q & A

Q. What are the common synthetic routes for tert-butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Bromination of a pre-functionalized naphthyridine core under controlled conditions (e.g., using NBS or Br₂ in DMF at 40–60°C) .
  • Step 2: Methoxylation via nucleophilic substitution with NaOMe or MeOH under reflux .
  • Step 3: Carbamate protection using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA .
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., over-bromination).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. Reported purity thresholds for research use are >95% .
  • Structural Confirmation:
    • NMR: Key signals include tert-butyl protons (~1.3 ppm, singlet) and aromatic protons from the naphthyridine core (δ 7.5–8.5 ppm) .
    • X-ray Crystallography: SHELXL software is widely used for refining crystal structures, particularly for resolving halogen bonding patterns involving the bromo group .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Store at 2–8°C in airtight containers away from light .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity of the naphthyridine core in cross-coupling reactions?

Methodological Answer: The bromo group at position 4 acts as a leaving group, enabling:

  • Suzuki-Miyaura Coupling: React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .
  • Buchwald-Hartwig Amination: Introduce amines or heterocycles using Pd catalysts (e.g., XantPhos/Pd(OAc)₂) .
    Mechanistic Insight:
    The electron-withdrawing methoxy group at position 6 deactivates the ring, directing cross-coupling to the bromo-substituted position. Computational studies (DFT) can predict regioselectivity .

Q. What strategies are effective for resolving racemic mixtures in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers under mild conditions .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carbamate formation to control stereochemistry .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The naphthyridine core may intercalate into DNA or inhibit topoisomerases .
  • ADMET Prediction: SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .
  • QSAR Studies: Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity data from analogous compounds .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partition chromatography .
  • Yield Optimization: Use flow chemistry for bromination steps to improve heat transfer and reduce reaction time .
  • Safety: Conduct calorimetry (DSC) to assess exothermic risks during scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate

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